11-ethyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the Hantzsch reaction, which involves the condensation of β-keto esters, aldehydes, and thiourea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Hantzsch reaction or other synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thioxo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates
Uniqueness
7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique fusion of pyridine, thieno, and pyrimidine rings, which imparts distinct electronic and steric properties. This structural complexity enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
331964-31-9 |
---|---|
Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5g/mol |
IUPAC Name |
11-ethyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H17N3OS2/c1-2-19-9-8-12-13(10-19)23-15-14(12)16(21)20(17(22)18-15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,22) |
InChI Key |
UYHMWLFXHFTJFK-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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